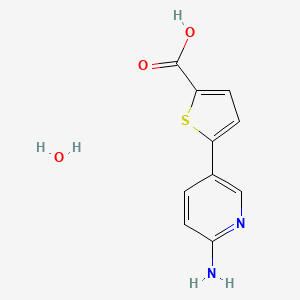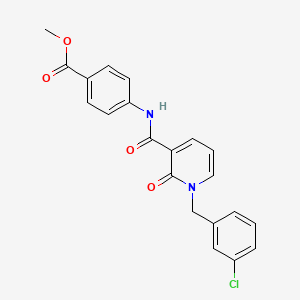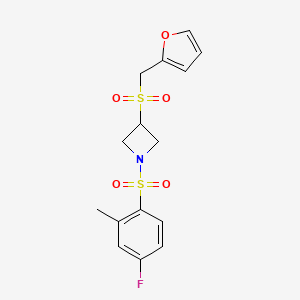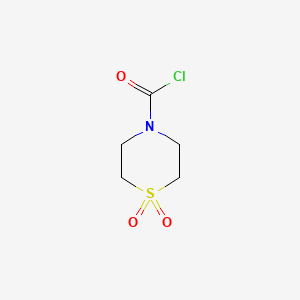
2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonyl group attached to a fluorophenyl group . The exact properties and uses of this specific compound are not available in the literature.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are synthesized by the amidation reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, FTIR, 1H and 13C NMR, and MS spectroscopies .Scientific Research Applications
Synthesis and Antimicrobial Applications
Compounds bearing the sulfonamide moiety, akin to the specified chemical, have been synthesized for their potential use as antimicrobial agents. These compounds have been evaluated for both antibacterial and antifungal activities, showing promise in combating microbial resistance. The synthesis of such compounds involves various heterocyclic compounds incorporating sulfamoyl moiety, indicating the chemical versatility and potential application in developing new antimicrobial strategies (E. Darwish et al., 2014).
Potential Antimalarial and Anticancer Applications
Further research has explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, similar in structure to the compound , with nitrogen nucleophiles to produce derivatives that exhibit significant in vitro antimalarial activity. These compounds, characterized by their ADMET properties, have shown promising results in combating malaria, a critical global health challenge. Additionally, the synthesized sulfonamide derivatives have been studied for their potential anticancer activity, demonstrating the broad therapeutic potential of compounds within this chemical family (Asmaa M. Fahim et al., 2021).
Herbicidal and Agricultural Applications
The application of sulfonamide derivatives extends beyond medicinal uses to include agriculture, where such compounds have been identified as effective herbicides. For example, novel triazolinone derivatives, incorporating sulfonamide pharmacophores, have demonstrated substantial herbicidal activity against broadleaf weeds in rice fields. This research underscores the potential of sulfonamide derivatives in developing new agricultural chemicals to enhance crop protection and yield (Yan-ping Luo et al., 2008).
Catalysis and Chemical Synthesis Applications
Sulfonamide compounds have also found applications in catalysis and chemical synthesis, enabling the creation of structurally diverse fluorinated products. For instance, the (2-pyridyl)sulfonyl group, a feature similar to aspects of the chemical structure , facilitates copper-mediated cross-coupling reactions, leading to various fluorinated compounds. This highlights the role of sulfonamide derivatives in advancing synthetic chemistry, particularly in the development of new fluorination methods (Yanchuan Zhao et al., 2012).
properties
IUPAC Name |
2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-12(2)8-9-19-15(22)11-21-17(23)7-6-16(20-21)26(24,25)14-5-3-4-13(18)10-14/h3-7,10,12H,8-9,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKDXWVKKPPFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C(=O)C=CC(=N1)S(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopentylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500389.png)


![3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2500393.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)

![3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2500402.png)


![2-Chloro-1-[(9R,10S)-9,10-dihydroxy-7-azaspiro[4.6]undecan-7-yl]ethanone](/img/structure/B2500406.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)